N1-Cyclohexylethyl Substitution Eliminates the H-Bond Donor Present in All 1H-Unsubstituted Benzimidazole Comparators
The target compound carries a cyclohexylethyl substituent at the N1 position of the benzimidazole core. This structural feature permanently eliminates the N1-hydrogen atom that is present in the most widely studied comparator class—2-substituted-1H-benzo[d]imidazoles such as 2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, 5-chloro-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, and 5,6-dimethyl-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole [1]. The N1-H group in comparators serves as a hydrogen-bond donor (HBD), whereas the target compound has zero HBD counts. This difference directly impacts membrane permeability, CYP450 binding orientation, and target selectivity. In CYP17A1 inhibitor optimization, the introduction of a cyclohexane-containing N1-substituent was shown to have 'the most profound effect' on potency, and replacement of this group with a protonatable amine (compound 3 vs. compound 2) caused a significant loss of activity [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) at N1 position |
|---|---|
| Target Compound Data | 0 HBD (N1 substituted with cyclohexylethyl group) |
| Comparator Or Baseline | 1 HBD for all 1H-unsubstituted benzimidazoles (e.g., 2-(2-cyclohexylethyl)-1H-benzo[d]imidazole); 0 HBD for other N1-substituted analogs |
| Quantified Difference | Reduction of 1 HBD relative to 1H-benzimidazole comparators; altered logD and permeability profile expected |
| Conditions | Structural comparison based on chemical constitution; HBD count per standard drug-likeness rules (Lipinski) |
Why This Matters
For procurement decisions, this structural feature means the target compound cannot be replaced by any 1H-unsubstituted benzimidazole analog without fundamentally altering the hydrogen-bonding pharmacophore, which is critical for target engagement and off-target profiling.
- [1] Gobis K, Foks H, Serocki M, Augustynowicz-Kopeć E, Napiórkowska A. Synthesis and evaluation of in vitro antimycobacterial activity of novel 1H-benzo[d]imidazole derivatives and analogues. 2015. https://explore.openaire.eu/search/publication?articleId=doi_dedup___::6e1841f9a1cbfd9ddf97fc4150839764 View Source
- [2] Wróbel TM, Rogova O, Andersen KL, Yadav R, Brixius-Anderko S, Scott EE, Olsen L, Jørgensen FS, Björkling F. Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Biomolecules. 2022 Jan 20;12(2):165. doi: 10.3390/biom12020165. PMCID: PMC8961587. View Source
